3-(Chloromethyl)furan

説明

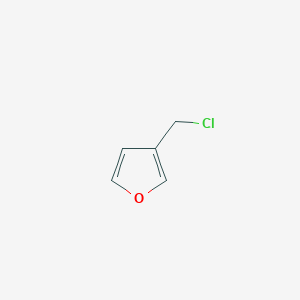

3-(Chloromethyl)furan is an organic compound with the molecular formula C5H5ClO. It consists of a furan ring substituted with a chloromethyl group at the third position.

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Chloromethyl)furan involves the reaction of furan-3-ylmethanol with thionyl chloride in dichloromethane. The reaction is typically carried out at 0°C to room temperature, resulting in the formation of this compound with a high yield .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the reagents involved .

化学反応の分析

Types of Reactions: 3-(Chloromethyl)furan undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various substituted furans.

- Oxidation reactions produce furan derivatives with different oxidation states.

- Reduction reactions result in the formation of methyl-substituted furans .

科学的研究の応用

Chemical Synthesis

Versatile Platform Molecule

CMF is recognized as a versatile platform molecule derived from carbohydrates, which can be transformed into a variety of valuable chemicals. It serves as a precursor for the synthesis of various furan derivatives, which are important in the production of bio-based polymers and pharmaceuticals. The ability to convert CMF into other chemicals makes it a critical component in developing sustainable chemical processes .

Synthesis of Furan Derivatives

The synthesis of furan derivatives from CMF has been extensively studied. For instance, CMF can be converted into 2,5-furandicarboxylic acid (FDCA), a key building block for bioplastics. The process involves oxidation and subsequent reactions that yield high-value products suitable for polymerization .

Biomass Conversion

Renewable Feedstock

CMF is produced from biomass, particularly from cellulose and hemicellulose sources. This aligns with the global shift towards renewable feedstocks in chemical production. Research indicates that CMF can be synthesized efficiently using various catalytic methods, making it a promising candidate for large-scale biomass conversion processes .

Integration with Biochemical Processes

Studies have demonstrated that CMF can be integrated into biochemical pathways to produce other valuable compounds. For example, it can be used in the production of levulinic acid and other furan derivatives through specific catalytic reactions . The integration of CMF in these processes enhances the overall yield and efficiency of biomass conversion.

Material Science

Applications in Epoxy Resins

CMF has been explored for its potential in developing epoxy resins. Research shows that CMF-derived furan compounds can be used to create bio-based epoxy resins with desirable mechanical properties. These resins are suitable for applications in adhesives, coatings, and composite materials .

Non-Isocyanate Polyurethanes (NIPUs)

Another innovative application is the synthesis of non-isocyanate polyurethanes (NIPUs) from CMF-derived compounds. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for various industrial applications . The synthesis involves carbonatation processes that utilize CMF as a precursor.

Case Studies

作用機序

The mechanism of action of 3-(Chloromethyl)furan primarily involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The furan ring’s aromaticity also contributes to its stability and reactivity in various chemical processes .

類似化合物との比較

5-Chloromethylfurfural: Similar in structure but with a formyl group at the second position.

2-Chloromethylfuran: Chloromethyl group at the second position instead of the third.

3-Methylfuran: Methyl group instead of chloromethyl at the third position

Uniqueness: 3-(Chloromethyl)furan is unique due to the specific positioning of the chloromethyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds and materials .

生物活性

3-(Chloromethyl)furan is a chemical compound that belongs to the furan class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and other pharmacological effects. The following sections will explore the biological activities associated with this compound, supported by research findings, case studies, and data tables.

This compound can be synthesized through various methods, including chlorination reactions involving furan derivatives. Its structure features a furan ring with a chloromethyl group, which may contribute to its reactivity and biological properties.

Antimicrobial Activity

Research has shown that furan derivatives, including this compound, exhibit significant antimicrobial properties. Various studies have evaluated the effectiveness of these compounds against different bacterial strains.

Table 1: Antimicrobial Activity of this compound Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 12 | |

| Escherichia coli | 10 | |

| Bacillus subtilis | 9 | |

| Salmonella typhimurium | 11 |

The compound has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-Inflammatory Properties

Furans are known for their anti-inflammatory effects, which may also be applicable to this compound. A study highlighted that certain furan derivatives modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Study: Inhibition of Inflammatory Mediators

A study conducted on human neutrophils indicated that furan derivatives could inhibit the generation of reactive oxygen species (ROS), which are crucial mediators in inflammatory processes. This suggests that this compound may possess similar properties, warranting further investigation into its anti-inflammatory mechanisms .

Pharmacological Applications

The diverse biological activities of this compound suggest potential applications in pharmaceuticals. Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.

Potential Therapeutic Uses

- Antibacterial agents: Targeting resistant bacterial strains like MRSA.

- Anti-inflammatory drugs: Mitigating conditions characterized by excessive inflammation.

- Antioxidants: Protecting cells from oxidative stress due to its potential radical-scavenging activity .

Future Research Directions

Despite the promising biological activities associated with this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Areas for future investigation include:

- Detailed mechanistic studies on how this compound interacts with cellular targets.

- Exploration of its efficacy in vivo to assess its therapeutic potential in clinical settings.

- Development of derivatives with enhanced biological activity and reduced toxicity.

特性

IUPAC Name |

3-(chloromethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECUIJXZKLGURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456040 | |

| Record name | 3-(chloromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14497-29-1 | |

| Record name | 3-(chloromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。